n-Propyl-amine-d7 (Hydrochloride)
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Overview
Description
n-Propyl-amine-d7 (Hydrochloride) is a deuterium-labeled compound, specifically a deuterated form of propan-1-amine hydrochloride. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-amine-d7 (Hydrochloride) typically involves the deuteration of propan-1-amine. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the amine structure .
Industrial Production Methods: Industrial production of n-Propyl-amine-d7 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the deuterated product. The use of specialized equipment and reactors is common to handle the high pressures and temperatures required for the deuteration process .
Chemical Reactions Analysis
Types of Reactions: n-Propyl-amine-d7 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and various substituted amines .
Scientific Research Applications
n-Propyl-amine-d7 (Hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the pathways of amine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of n-Propyl-amine-d7 (Hydrochloride) is primarily related to its role as a deuterated analog of propan-1-amine. The incorporation of deuterium can influence the compound’s pharmacokinetic and metabolic profiles. Deuterium substitution can lead to a reduction in the rate of metabolic degradation, thereby enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Propan-1-amine hydrochloride: The non-deuterated analog of n-Propyl-amine-d7 (Hydrochloride).
Propyl-d7-amine: Another deuterated amine with similar applications
Uniqueness: n-Propyl-amine-d7 (Hydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing in metabolic studies and can improve the pharmacokinetic properties of drugs .
Properties
Molecular Formula |
C3H10ClN |
---|---|
Molecular Weight |
102.61 g/mol |
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2,3D2; |
InChI Key |
PYNUOAIJIQGACY-DEPOAORMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl |
Canonical SMILES |
CCCN.Cl |
Origin of Product |
United States |
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